molecular formula C24H19FO3 B11148875 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11148875
M. Wt: 374.4 g/mol
InChI Key: XZFLXWQXKRINLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a 4-fluorobenzyloxy substituent at position 7, and a methyl group at position 2. Coumarins are widely studied for their diverse pharmacological activities, including anticancer, anticoagulant, and anti-inflammatory properties. This compound has been synthesized as part of efforts to develop novel therapeutic agents, particularly in anticancer research (e.g., anti-intrahepatic cholangiocarcinoma) .

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

3-benzyl-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19FO3/c1-16-21-12-11-20(27-15-18-7-9-19(25)10-8-18)14-23(21)28-24(26)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3

InChI Key

XZFLXWQXKRINLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Friedel-Crafts Benzylation

This method employs electrophilic aromatic substitution, leveraging the coumarin’s electron-rich aromatic ring.

Procedure :

  • Substrate : 7-(4-Fluorobenzyloxy)-4-methylcoumarin (1.0 equiv).

  • Benzylating Agent : Benzyl chloride (1.5 equiv).

  • Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 6–8 hours.

  • Yield : ~50–60%.

The reaction’s regioselectivity is influenced by the electron-withdrawing ketone at position 2, which directs substitution to the para position (C3) relative to the ketone. However, competing reactions at other positions (e.g., C5 or C6) can occur, necessitating purification via column chromatography.

Suzuki-Miyaura Coupling

A more modern approach involves palladium-catalyzed cross-coupling to install the benzyl group.

Procedure :

  • Substrate : 3-Bromo-7-(4-fluorobenzyloxy)-4-methylcoumarin (1.0 equiv).

  • Coupling Partner : Benzylboronic acid (1.5 equiv).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Base : Sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Solvent : Dioxane/water (4:1 v/v).

  • Temperature : 80–90°C, 12–24 hours.

  • Yield : ~65–75%.

The brominated precursor is synthesized via electrophilic bromination of 7-(4-fluorobenzyloxy)-4-methylcoumarin using bromine (Br₂) in acetic acid. The Suzuki coupling offers superior regioselectivity and milder conditions compared to Friedel-Crafts alkylation.

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesDisadvantagesYield
Friedel-Crafts Electrophilic substitutionSimple reagentsLow regioselectivity, harsh conditions50–60%
Suzuki Coupling Cross-couplingHigh selectivity, mild conditionsRequires brominated precursor65–75%

The Suzuki method is preferred for scalability and reproducibility, despite the additional step of bromination. Friedel-Crafts alkylation remains viable for small-scale syntheses where cost is a constraint.

Purification and Characterization

Final purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization relies on:

  • 1H/13C NMR : Confirms substituent positions and coupling patterns.

  • Mass Spectrometry : Validates molecular weight (MW = 390.4 g/mol).

  • HPLC : Ensures >95% purity for pharmacological applications.

Challenges and Optimization

  • Regioselectivity : Competing reactions at C5/C6 during Friedel-Crafts alkylation necessitate precise temperature control.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but may complicate isolation.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% in Suzuki coupling maintains yield while lowering costs .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyl positions.

Scientific Research Applications

Biological Activities

Research indicates that 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one exhibits several notable biological activities:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as α-glucosidase, which is relevant in managing diabetes by controlling blood sugar levels .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Commonly synthesized from readily available coumarin derivatives and substituted benzyl halides.
  • Reactions : Utilizes methods such as nucleophilic substitution and coupling reactions to introduce the fluorobenzyl ether moiety .

This multi-step synthesis demonstrates the complexity involved in obtaining this compound and highlights its versatility in synthetic organic chemistry.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-7-(4-fluorophenyl)methoxy-4-methyl-2H-chromen-2-oneContains chloro group instead of benzylExhibits distinct biological activity due to halogen substitution
6-Chloro-4-methyl-2H-chromen-2-oneLacks both fluorobenzyl and benzyl groupsSimpler structure with potentially lower reactivity
7-(4-Fluorophenyl)methoxy-4-methyl-2H-chromen-2-oneLacks chloro group at position sixMay show different binding affinities compared to halogenated analogs

The uniqueness of this compound lies in its specific combination of functional groups that enhance its reactivity and biological properties compared to its analogs .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Pharmacological Evaluation : A study evaluating the inhibitory effects on α-glucosidase demonstrated that derivatives of this compound could be promising candidates for diabetes management due to their ability to lower glucose absorption .
  • Neuroprotective Studies : Research has indicated potential neuroprotective effects against oxidative stress-induced neuronal damage, paving the way for further investigation into therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity The 4-fluorobenzyloxy group at position 7 in the target compound enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs like 5d . Methoxybenzyloxy substituents (e.g., compound in ) increase hydrophobicity, which may improve membrane permeability but reduce solubility.

Synthetic Accessibility

  • The target compound and analogs 4d/5d are synthesized with high yields (~81%) via nucleophilic substitution reactions using ethylene chlorohydrin .
  • Dinitroazetidine hybrids exhibit lower yields (10–30%) due to the complexity of introducing the nitroazetidine moiety .

Physicochemical Properties Melting Points: Dinitroazetidine derivatives (e.g., compound 15) show lower melting points (~113–115°C) compared to non-hybridized coumarins, likely due to reduced crystallinity from flexible side chains . Molecular Weight: The target compound (~370 g/mol) falls within the ideal range for oral bioavailability, whereas dinitroazetidine hybrids (~550 g/mol) may face challenges in drug-likeness .

Biological Activity

3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22FO3C_{24}H_{22}FO_3, with a molecular weight of approximately 390.4 g/mol. Its structure includes a chromenone core with both benzyl and fluorobenzyl substituents, which are believed to enhance its reactivity and biological properties.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : In vitro studies have shown that derivatives of chromenone compounds, including those structurally similar to this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC50 values in the low micromolar range against prostate and breast cancer cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways. Notably, some analogs have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and PI3Kβ (Phosphoinositide 3-Kinase beta), suggesting potential applications in targeted cancer therapies .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Targeting Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway, which is crucial in cancer progression .
  • Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target enzymes, providing insights into its potential as a therapeutic agent. These studies indicate favorable binding affinities compared to established inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenone derivatives related to this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against PC-3 prostate cancer cells with IC50 values as low as 3.56 µM for certain derivatives .
Study 2 Found that compounds with hydrazone moieties showed enhanced anticancer activity, indicating the importance of structural modifications for efficacy .
Study 3 Explored enzyme inhibition mechanisms, revealing dual-targeting capabilities against EGFR and PI3Kβ in certain analogs .

Q & A

Q. What are the common synthetic routes for preparing 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of a hydroxylated coumarin precursor. For example, the 7-hydroxy group on the chromen-2-one core reacts with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux. Subsequent purification involves column chromatography or recrystallization from methanol/chloroform mixtures . Key Steps :
  • Alkylation of 7-hydroxy-4-methylcoumarin with 4-fluorobenzyl bromide.
  • Use of dibromides (e.g., 1,4-dibromobutane) to introduce benzyl/fluorobenzyl groups.
  • Characterization via ESI-MS (e.g., m/z 418.8 [M+H]⁺ for brominated intermediates) and ¹H/¹³C NMR .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to resolve the crystal structure. Spectroscopic techniques include:
  • ¹H NMR : Peaks for benzyl protons (δ 4.8–5.2 ppm), fluorobenzyl aromatic protons (δ 7.0–7.5 ppm), and coumarin lactone carbonyl (δ 160–165 ppm).
  • ESI-MS : Molecular ion peaks matching the theoretical mass (e.g., m/z 370.4 for C₂₀H₁₈O₄F).
  • IR : Stretching vibrations for C=O (1751 cm⁻¹) and aryl ethers (1223 cm⁻¹) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors.
  • Storage : Seal containers under inert gas (N₂/Ar) and store in a dry, ventilated area at 2–8°C. Avoid exposure to moisture or light to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Solvent Selection : DMF enhances alkylation efficiency due to its high polarity, but acetone reduces side reactions for heat-sensitive intermediates.
  • Temperature Control : Reflux at 60–80°C balances reaction rate and decomposition.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of regioisomers.
  • Yield Data :
Dibromide ReagentYield (%)Reference
1,4-Dibromobutane77
1,2-Dibromoethane81

Q. What challenges arise in crystallographic analysis of fluorinated coumarin derivatives, and how are they addressed?

  • Methodological Answer :
  • Challenges :
  • Disorder : Fluorine atoms may exhibit positional disorder due to their small size.
  • Twinning : Common in crystals with flexible benzyloxy groups.
  • Solutions :
  • Use high-resolution data (θ > 25°) and SHELXD for phasing.
  • Apply restraints to fluorine atoms during refinement (SHELXL).
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) impact biological activity?

  • Methodological Answer : Fluorine enhances electronegativity and membrane permeability compared to chlorine. In MAO-B inhibition studies:
  • Fluorobenzyl Derivatives : IC₅₀ = 1–10 nM (high selectivity due to hydrophobic interactions).
  • Chlorobenzyl Analogues : IC₅₀ = 50–100 nM (lower potency due to larger van der Waals radius).
    Docking simulations (e.g., AutoDock Vina) show fluorine’s role in π-stacking with Tyr398/Tyr435 residues in MAO-B .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • NMR Discrepancies : Calibrate using internal standards (e.g., TMS) and verify solvent effects (DMSO-d₆ vs. CDCl₃).
  • Mass Spec Variability : Use high-purity solvents to avoid adducts (e.g., Na⁺/K⁺). Cross-validate with HRMS.
  • Case Study : Discrepancies in ¹³C NMR carbonyl peaks (δ 160–165 ppm) were resolved by repeating experiments under anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.